Desglucocheirotoxin

描述

Desglucocheirotoxin is a cardenolide glycoside.

This compound is a natural product found in Saussurea stella, Ammonia, and other organisms with data available.

科学研究应用

Chemical Properties and Sources

Desglucocheirotoxin is classified as a cardenolide, which are naturally occurring compounds known for their bioactive properties. The primary sources of this compound include:

- Convallaria keiskei (Lily of the Valley)

- Antiaris toxicaria (Upas tree)

These plants contain varying concentrations of this compound, typically ranging from 3% to 15% of their dry weight .

Cardiovascular Effects

This compound exhibits significant effects on the cardiovascular system. Cardenolides are known to influence cardiac contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels. This mechanism can enhance cardiac output, making it potentially useful in treating heart failure and other cardiovascular conditions.

Case Study:

A study highlighted the use of cardenolides derived from Convallaria majalis in managing mild heart conditions, suggesting that this compound may have similar therapeutic benefits .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Cardenolides have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of Cardenolides

Antimicrobial Properties

Research suggests that this compound may exhibit antimicrobial activities against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes.

Case Study:

A study conducted on extracts from Antiaris toxicaria demonstrated significant antibacterial activity, indicating that this compound could be a viable candidate for developing antimicrobial agents .

Industrial Applications

This compound's properties extend beyond medicinal uses; it has potential applications in the cosmetic and food industries due to its bioactive characteristics.

Industrial Usability:

- Cosmetics: Utilized for its antioxidant properties.

- Food Preservation: Potential use as a natural preservative due to antimicrobial effects.

Future Research Directions

Further research is necessary to fully understand the pharmacokinetics, optimal dosages, and potential side effects of this compound. Key areas for future exploration include:

- Clinical Trials: To evaluate efficacy and safety in human subjects.

- Molecular Mechanisms: Detailed studies on how this compound interacts at the cellular level.

- Synergistic Effects: Investigating combinations with other phytochemicals for enhanced therapeutic effects.

化学反应分析

Structural Basis of Reactivity

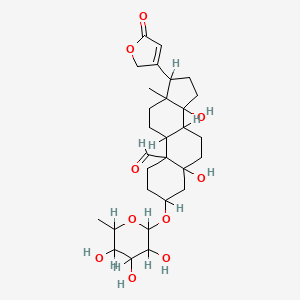

Desglucocheirotoxin (C₂₉H₄₂O₁₀) features a steroid aglycone core with hydroxyl groups and a sugar moiety (6-deoxyglucose). Its structure includes:

-

Key functional groups : Multiple hydroxyl (-OH) groups, a furan ring (5-oxo-2H-furan-3-yl), and a carbaldehyde group.

-

Stereochemistry : Specific configurations at carbons 3S, 5S, 8R, 9S, 10S, 13R, 14S, and 17R .

This arrangement governs its reactivity and biological interactions.

Hydrolysis Reactions

Hydrolysis is the most documented reaction, significantly impacting its pharmacological activity:

-

Mechanism : Cleavage of glycosidic bonds between the steroid aglycone and sugar moiety.

-

Conditions : Acidic or basic environments may catalyze hydrolysis, though exact pH thresholds are unspecified in literature.

-

Outcome : Alters biological activity by modifying solubility and receptor binding. For example, hydrolysis can deactivate the compound or generate bioactive metabolites.

| Reaction Type | Products | Pharmacological Impact |

|---|---|---|

| Glycosidic hydrolysis | Aglycone + Sugar fragments | Modulates cytotoxicity/therapeutic effects |

Stability and Reactivity

-

pH Sensitivity : Hydroxyl groups and the carbaldehyde moiety confer reactivity under acidic/basic conditions, though detailed kinetic data are lacking.

-

Enzymatic Interactions : Inhibits Na⁺/K⁺-ATPase via structural binding, a reaction critical for its cardiac effects.

属性

IUPAC Name |

5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMNSIAKWANQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desglucocheirotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-75-8, 5822-57-1 | |

| Record name | Convallatoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desglucocheirotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Desglucocheirotoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。